5-Bromo-2-methoxybenzenesulfonamide

Description

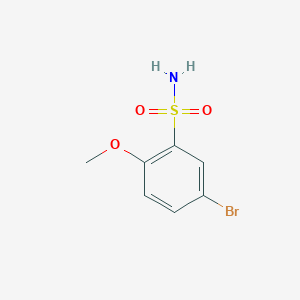

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYIIAFUVXCXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429136 | |

| Record name | 5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-14-9 | |

| Record name | 5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methoxybenzenesulfonamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-2-methoxybenzenesulfonamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide group.

| Property | Value | Source |

| CAS Number | 23095-14-9 | N/A |

| Molecular Formula | C₇H₈BrNO₃S | N/A |

| Molecular Weight | 266.11 g/mol | N/A |

| Physical Form | Solid | |

| Melting Point | Data not available. A related compound, 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide, has a melting point of 208-212 °C.[1] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. | N/A |

Synthesis and Characterization

General Synthesis Protocol

A common method for the synthesis of arylsulfonamides involves the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base. Alternatively, bromination of a precursor molecule can be employed.

Example Synthetic Route:

-

Starting Materials: 2-Methoxyaniline and 5-Bromobenzenesulfonyl chloride.

-

Reaction: The reaction is typically carried out in an inert solvent such as dichloromethane or pyridine. Pyridine can also serve as the base to neutralize the HCl byproduct.

-

Workup: The reaction mixture is usually quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Below is a logical workflow for a potential synthesis and characterization process.

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the sulfonamide NH₂ protons. The splitting patterns of the aromatic protons would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (266.11 g/mol ) and characteristic isotopic patterns due to the presence of bromine. |

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, extensive research on structurally similar bromo- and methoxy-substituted benzenesulfonamides has revealed significant potential in the field of oncology.[2][3][4][5]

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated that benzenesulfonamide derivatives with bromo and methoxy substitutions exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4] This suggests that this compound could be a valuable scaffold for the development of novel anticancer agents.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many cytotoxic sulfonamides is the inhibition of tubulin polymerization.[2][3][6] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]

The diagram below illustrates the proposed signaling pathway for the anticancer activity of tubulin polymerization inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of related sulfonamides can be found in the scientific literature. The following are generalized methodologies based on these reports.

General Procedure for Synthesis of N-Arylbenzenesulfonamides

To a solution of the appropriately substituted aniline (1 equivalent) in pyridine, the corresponding benzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Initiation of Polymerization: The plate is warmed to 37 °C to initiate tubulin polymerization.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal compared to a vehicle control.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Based on the significant anticancer activity of structurally related compounds, further investigation into its synthesis, characterization, and biological evaluation is warranted. Specifically, its potential as a tubulin polymerization inhibitor makes it a compelling candidate for further research in oncology drug discovery.

References

- 1. chemigran.com [chemigran.com]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonamide (CAS: 23095-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide moiety, a bromine atom, and a methoxy group on a benzene ring, provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, complete with detailed experimental protocols and logical workflows.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 23095-14-9 | [1] |

| Molecular Formula | C₇H₈BrNO₃S | [2][3] |

| Molecular Weight | 266.11 g/mol | [2][3] |

| Appearance | Off-white to white solid | [2][3] |

| Purity | Typically ≥95% | [2] |

| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc(Br)cc1S(N)(=O)=O | [3] |

Spectroscopic Data (Predicted and Comparative)

Note: Experimental spectra for this compound are not widely published. The following data is a combination of predicted values and experimental data from structurally similar compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the sulfonamide protons. The aromatic protons would appear as a set of doublets and a doublet of doublets, with coupling constants typical for ortho and meta relationships on a benzene ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the two quaternary carbons and the five methine carbons of the aromatic ring, as well as the carbon of the methoxy group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. For comparison, the IR spectrum of its precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8) , shows strong absorptions corresponding to the S=O stretching of the sulfonyl group. In the sulfonamide, characteristic N-H stretching bands would also be present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3300-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic, -OCH₃) | 2850-2960 |

| S=O Stretch (asymmetric) | 1330-1370 |

| S=O Stretch (symmetric) | 1140-1180 |

| C-O Stretch (ether) | 1200-1275 |

| C-Br Stretch | 500-600 |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

| Ion | Predicted m/z |

| [M]⁺ (for ⁷⁹Br) | 264.94 |

| [M+2]⁺ (for ⁸¹Br) | 266.94 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from commercially available starting materials. A plausible and common synthetic route involves the conversion of the corresponding sulfonyl chloride.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

-

5-Bromo-2-methoxybenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM) or other suitable organic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as dichloromethane.

-

Ammonolysis: Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, research on structurally related sulfonamides suggests potential anticancer activity through the inhibition of tubulin polymerization.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many benzenesulfonamide derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

References

5-Bromo-2-methoxybenzenesulfonamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-methoxybenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound. As a member of the benzenesulfonamide class, this compound is a valuable synthetic intermediate in medicinal chemistry. The benzenesulfonamide scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates physicochemical data, details plausible experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

Introduction

The sulfonamide functional group is a cornerstone pharmacophore in the development of therapeutic agents.[1] Its presence in a molecule often imparts desirable pharmacokinetic properties and the ability to bind effectively to enzyme active sites. Benzenesulfonamide derivatives, in particular, have a rich history in medicine, leading to the development of drugs for a multitude of diseases.[2][3] this compound is a substituted benzenesulfonamide that serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring a bromine atom, a methoxy group, and a primary sulfonamide group, offers multiple points for chemical modification, making it a compound of interest for creating diverse chemical libraries for drug screening. This guide aims to provide a detailed technical examination of its molecular structure and chemical properties.

Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring functionalized with three key groups that determine its chemical behavior and potential applications. Its formal identification and key physicochemical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 23095-14-9 | [5] |

| Molecular Formula | C₇H₈BrNO₃S | [4][5] |

| Molecular Weight | 266.11 g/mol | [4][5] |

| Appearance | Solid | [5] |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N | [4] |

| InChI | 1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | [4] |

| InChIKey | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [4][5] |

Molecular Structure and Visualization

The molecular architecture of this compound consists of a central benzene ring with the following substitution pattern:

-

A methoxy group (-OCH₃) at position 2.

-

A sulfonamide group (-SO₂NH₂) at position 1.

-

A bromine atom (-Br) at position 5.

The ortho-methoxy group can influence the conformation of the adjacent sulfonamide group, while the bromine atom at the para-position relative to the sulfonamide group significantly affects the electronic properties of the aromatic ring.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a precursor. The most direct route involves the bromination of 2-methoxybenzenesulfonamide. Reagents like N-Bromosuccinimide (NBS) are effective for this transformation, often carried out in a suitable solvent like acetic acid or a chlorinated solvent.

Experimental Protocols

Protocol 4.2.1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound based on standard bromination procedures for activated aromatic rings.

-

Reaction Setup: To a solution of 2-methoxybenzenesulfonamide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide byproducts. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.[5]

Protocol 4.2.2: General Characterization Methods

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI), to confirm the molecular weight and isotopic distribution pattern.

Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons (~3.9-4.0 ppm).- A broad singlet for the two sulfonamide (-SO₂NH₂) protons.- Three aromatic protons in the range of 7.0-8.0 ppm, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - A signal for the methoxy carbon (~56 ppm).- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. |

| FT-IR | - N-H stretching vibrations for the sulfonamide group (two bands, ~3400-3200 cm⁻¹).[6]- Asymmetric and symmetric S=O stretching vibrations (strong bands, ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively).[6]- C-O stretching for the methoxy group (~1250 cm⁻¹).[6]- Aromatic C=C and C-H stretching and bending vibrations. |

| Mass Spec | - A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7][8] The expected molecular ion would be at m/z ≈ 265 and 267. |

Biological Context and Potential Applications

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.[1] These activities often stem from the sulfonamide group's ability to mimic a carboxylate and act as a zinc-binding group in metalloenzymes.[1] Derivatives of benzenesulfonamides have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[9]

The specific structural motifs in this compound suggest potential for further development. The bromo- and methoxy- substitutions on the phenyl ring are found in various biologically active compounds, including potent cytotoxic agents that target tubulin polymerization in cancer cells. While the title compound itself has not been extensively studied for its biological effects, it serves as a key intermediate for synthesizing derivatives with potentially significant therapeutic value.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its molecular structure, physicochemical properties, and plausible routes for its synthesis and characterization. The presence of three distinct functional groups on the aromatic ring provides a versatile platform for the development of novel compounds. Further research, including single-crystal X-ray diffraction for definitive structural elucidation and comprehensive biological screening of its derivatives, is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the chlorosulfonation of 4-bromoanisole to yield the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by amination to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 4-bromoanisole. In this step, chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring, directed by the activating methoxy group to the ortho position. The second step is a nucleophilic substitution reaction where the resulting 5-Bromo-2-methoxybenzenesulfonyl chloride is treated with an ammonia source to form the desired sulfonamide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

This procedure outlines the chlorosulfonation of 4-bromoanisole.

Materials:

-

4-Bromoanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoanisole (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and liberates HCl gas; therefore, the reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxybenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.

Step 2: Synthesis of this compound

This procedure describes the amination of the sulfonyl chloride intermediate.

Materials:

-

5-Bromo-2-methoxybenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution) or ammonia in a suitable organic solvent

-

Dichloromethane (DCM) or another suitable solvent

-

Dilute hydrochloric acid

-

Brine

Procedure:

-

Dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia solution (e.g., 5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | 285.54 | Solid | 115-118[1][2] |

| This compound | C₇H₈BrNO₃S | 266.11 | Solid | Not specified |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorosulfonation of 4-bromoanisole | 4-Bromoanisole, Chlorosulfonic acid | Dichloromethane | 0 - rt | 1-2 | 70-85 |

| 2 | Amination of sulfonyl chloride | 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonia | Dichloromethane | 0 - rt | 2-4 | 80-95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

5-Bromo-2-methoxybenzenesulfonyl chloride:

-

¹H NMR: Expected signals would include a singlet for the methoxy group protons and aromatic protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Resonances for the methoxy carbon, the six aromatic carbons (four of which would be distinct), with the carbon bearing the bromine and the carbon bearing the sulfonyl chloride group being significantly deshielded.

-

IR (cm⁻¹): Characteristic strong absorptions for the sulfonyl chloride group (S=O stretching) around 1380 and 1180 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

This compound:

-

¹H NMR: In addition to the methoxy and aromatic proton signals, a broad singlet for the sulfonamide NH₂ protons would be expected.

-

¹³C NMR: Similar to the sulfonyl chloride, with slight shifts in the aromatic carbon resonances upon conversion of the sulfonyl chloride to the sulfonamide.

-

IR (cm⁻¹): The S=O stretching bands would still be present, and new bands corresponding to the N-H stretching of the sulfonamide group would appear around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the successful amination and the loss of the chlorine atom.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for detailed characterization data and to optimize the described protocols for their specific laboratory conditions and scale.

References

5-Bromo-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Bromo-2-methoxybenzenesulfonamide is a key organic compound valued for its role as a versatile synthetic intermediate.[1] Its structure, featuring a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety, offers multiple reactive sites for chemical modification.[1][2] This unique combination of functional groups makes it a valuable starting material in the synthesis of a wide array of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery.[1][2] The sulfonamide group, a privileged scaffold in medicinal chemistry, is a cornerstone of numerous therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2] The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 23095-14-9 | [3][5] |

| Molecular Formula | C₇H₈BrNO₃S | [3][5][6] |

| Molecular Weight | 266.11 g/mol | [3][5][6] |

| Appearance | White to off-white solid | [1][5] |

| Purity | Typically ≥95% | [5] |

| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [3][5][6] |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N | [3][6] |

While detailed, specific spectra are proprietary, typical spectroscopic data would be acquired using standard techniques such as NMR, IR, and Mass Spectrometry for structural confirmation.[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes. A common and effective strategy involves the electrophilic aromatic bromination of 2-methoxybenzenesulfonamide using a mild brominating agent like N-Bromosuccinimide (NBS).[2] An alternative pathway begins with the sulfonation of a corresponding bromo-anisole derivative, followed by conversion of the sulfonyl chloride to the sulfonamide.[2]

Protocol 1: Synthesis via Bromination of 2-methoxybenzenesulfonamide

This protocol describes a general procedure for the bromination of 2-methoxybenzenesulfonamide.

Materials:

-

2-methoxybenzenesulfonamide

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 2-methoxybenzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion of the reaction.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic route to the target compound.

Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] this compound can be effectively coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl sulfonamide derivatives, which are prevalent structures in many biologically active molecules.[8][9] The reactivity order for halogens in this reaction is generally I > Br > Cl, making the bromo-substituent highly suitable.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid or ester (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water)

-

Schlenk flask or reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask, and then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography to obtain the desired biaryl product.

Caption: General workflow for a Suzuki coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, amides, and other nitrogen nucleophiles.[10][12] Using this compound as the aryl halide component enables the synthesis of N-aryl and N-heteroaryl derivatives, which are important pharmacophores. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv.)

-

Amine (1.1-1.5 equiv.)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add this compound and the anhydrous solvent.

-

Add the amine to the mixture.

-

Seal the vessel and heat to the required temperature (typically 80-120°C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Caption: General workflow for Buchwald-Hartwig amination.

Biological Significance of Derivatives

The true value of this compound is realized in the biological activities of the compounds derived from it. The sulfonamide scaffold is a well-established pharmacophore, and modifications using this building block have led to the discovery of potent therapeutic agents.

| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |

| Substituted Benzenesulfonamides | Antimicrobial, Anti-inflammatory | Varies; potential enzyme inhibition | [1][13][14] |

| N-(methoxyphenyl) methoxybenzenesulfonamides | Anticancer (Cytotoxic) | Tubulin polymerization inhibitor; binds to the colchicine site, leading to G2/M cell-cycle arrest and apoptosis. | [15][16] |

| N-Aryl/Alkyl Sulfonamides | Antibacterial, Antifungal | Inhibition of enzymes like dihydropteroate synthase. | [17] |

Notably, a study on methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulfonamides revealed compounds with potent cytotoxic effects against human tumor cell lines, particularly breast adenocarcinoma (MCF7).[15][16] The most active compounds were found to inhibit microtubule polymerization, identifying tubulin as a key biological target.[15]

Caption: Potential diversification points of the scaffold.

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[6] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statement: H302 - Harmful if swallowed[6]

-

Precautionary Statements: P264, P270, P301 + P312, P501[6]

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]

References

- 1. CAS 23095-14-9: this compound [cymitquimica.com]

- 2. 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide | 778592-06-6 | Benchchem [benchchem.com]

- 3. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 15. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buy 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide [smolecule.com]

potential applications of 5-Bromo-2-methoxybenzenesulfonamide in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of the 5-Bromo-2-methoxybenzenesulfonamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Since the advent of the first sulfonamide antibacterial drugs, this versatile framework has been extensively explored, yielding compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2] The this compound core represents a key building block within this class. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 2-position provides a unique electronic and steric profile, offering multiple vectors for synthetic modification and influencing the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1]

This technical guide explores the potential applications of the this compound scaffold in medicinal chemistry, with a primary focus on its role in the development of potent anticancer agents that target microtubule dynamics. It also touches upon other potential therapeutic areas, such as enzyme inhibition and antimicrobial activity, reflecting the broad utility of the benzenesulfonamide class.

Synthesis of this compound Derivatives

The this compound core is a valuable intermediate for synthesizing a range of N-substituted derivatives. A general synthetic approach involves the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with a desired primary or secondary amine. The starting sulfonyl chloride can be prepared from 2-methoxyaniline through a sequence of diazotization, sulfonation, and chlorination, followed by bromination.

A key strategy for creating libraries of compounds for structure-activity relationship (SAR) studies involves the N-alkylation or N-arylation of a parent sulfonamide. For instance, in the synthesis of anticancer agents, N-(methoxyphenyl) derivatives have shown significant promise.[3][4]

Potential Applications in Medicinal Chemistry

Anticancer Activity: Tubulin Polymerization Inhibition

The most significant potential application of the this compound scaffold identified to date is in the development of anticancer agents. Extensive research on a series of N-(methoxyphenyl) derivatives incorporating this scaffold has revealed potent cytotoxic activity against various human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and notably, MCF7 (breast adenocarcinoma).[3][4]

These compounds exert their anticancer effects by inhibiting microtubule polymerization.[3] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), and their disruption is a clinically validated strategy in cancer therapy.[3] By binding to tubulin, the protein subunit of microtubules, these sulfonamide derivatives prevent its assembly, leading to a cascade of events that culminates in cancer cell death.

The primary mechanism involves the disruption of microtubule dynamics, which triggers a cell cycle checkpoint. This leads to the arrest of cancer cells in the G2/M (Gap 2/Mitosis) phase of the cell cycle, preventing them from dividing. Prolonged mitotic arrest ultimately induces apoptosis, a form of programmed cell death.[3][4] Docking studies suggest that these compounds bind to the colchicine site on tubulin, a well-known target for microtubule-destabilizing agents.[4]

The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of key N-substituted derivatives containing the this compound scaffold against various cancer cell lines. The data is extracted from González et al., J Enzyme Inhib Med Chem, 2021.[3][4]

Table 1: Cytotoxicity (IC₅₀, µM) of N-(bromo-dimethoxyphenyl)-4-methoxybenzenesulfonamide Derivatives (Note: These compounds are structurally related, demonstrating the potential of the bromo-methoxy-substituted phenylsulfonamide core)

| Compound | Substitution Pattern | HeLa | HT-29 | MCF7 |

| 13 | N-(2-bromo-4,5-dimethoxyphenyl) | >10 | >10 | 7.5 |

| 15 | N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl | 0.53 | 0.35 | 0.081 |

| 23 | N-(4-bromo-2,5-dimethoxyphenyl) | 0.29 | 0.28 | 0.047 |

| 25 | N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl) | 0.11 | 0.087 | 0.024 |

Table 2: Tubulin Polymerization Inhibition by Key Derivatives

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| 15 | 2.1 |

| 23 | 1.8 |

| 25 | 1.6 |

As a reference, the IC₅₀ for the known tubulin inhibitor Combretastatin A-4 is typically in the range of 1-2 µM in this type of assay.

Other Potential Applications

While the anticancer potential is the most deeply investigated, the benzenesulfonamide scaffold is known for a variety of other biological activities.

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are the classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[5][6] CA inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[6][7] The substitution pattern on the this compound core could be tailored to achieve potent and selective inhibition of specific CA isoforms, such as those implicated in cancer (CA IX and XII).[8][9]

-

Antimicrobial Activity: The sulfonamide class originated with antibacterial drugs. Derivatives of this compound could be explored for their potential to inhibit microbial enzymes like dihydropteroate synthase, a key enzyme in the folate synthesis pathway that is absent in humans.[10] There is ongoing research into novel sulfonamides to combat drug-resistant bacteria.[7][8]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (100 mM stock)

-

Glycerol

-

Test compound and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-warmed (37°C) 96-well plates

-

-

Procedure:

-

Prepare 10x stocks of test compounds and controls in an appropriate solvent (e.g., DMSO), then dilute to 1x in G-PEM buffer.

-

On ice, prepare the tubulin reaction mix: reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add 10 µL of the 1x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 100 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance vs. time. An increase in absorbance indicates tubulin polymerization. Inhibitory compounds will reduce the rate and extent of this increase. The IC₅₀ value is the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Materials:

-

Cancer cell lines (e.g., MCF7)

-

Cell culture medium and reagents

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells by trypsinization. Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically measured in the FL2 channel. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The extensive research into its N-substituted derivatives has firmly established its potential in anticancer drug discovery, particularly as a source of potent tubulin polymerization inhibitors. The structure-activity relationship data from these studies provides a strong foundation for the rational design of new compounds with improved efficacy and selectivity, especially against breast cancer cell lines.

Future research should focus on several key areas:

-

Lead Optimization: Further modification of the N-substituent and exploration of other positions on the benzenesulfonamide ring could lead to compounds with enhanced potency and improved pharmacokinetic profiles.

-

Exploration of Other Cancer Types: The efficacy of these compounds should be evaluated against a broader panel of cancer cell lines and in vivo tumor models.

-

Broadening Therapeutic Scope: Systematic investigation into the scaffold's potential as a source of carbonic anhydrase inhibitors and antimicrobial agents is warranted, given the historical success of the wider sulfonamide class in these areas.

References

- 1. 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide | 778592-06-6 | Benchchem [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. Inhibition of membrane-bound carbonic anhydrase enhances subretinal fluid absorption and retinal adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 5-bromo-2-methoxy-N-(4-methylphenyl)benzenesulfonamide [smolecule.com]

5-Bromo-2-methoxybenzenesulfonamide: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile intermediate in synthetic organic chemistry. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, bestowing upon this class of compounds a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a methoxy group on the benzene ring of this compound provides specific steric and electronic properties that can be exploited for the design of novel drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications, particularly in the context of cancer chemotherapy through the inhibition of tubulin polymerization.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₇H₈BrNO₃S and a molecular weight of 266.11 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₃S | [1] |

| Molecular Weight | 266.11 g/mol | [1] |

| CAS Number | 23095-14-9 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| InChI Key | WHYIIAFUVXCXIL-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-bromoanisole. The first step involves the chlorosulfonation of 4-bromoanisole to yield 5-bromo-2-methoxybenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

This procedure is adapted from the synthesis of related benzenesulfonyl chlorides.

-

Materials: 4-Bromoanisole, Chlorosulfonic acid, Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2 equivalents) to 0 °C in an ice bath.

-

Slowly add 4-bromoanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 5-bromo-2-methoxybenzenesulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of this compound

This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.

-

Materials: 5-Bromo-2-methoxybenzenesulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is limited in the public domain, the broader class of substituted benzenesulfonamides has been extensively studied, particularly as anticancer agents. A significant body of research points towards the inhibition of tubulin polymerization as a primary mechanism of action for many compounds within this class.

A study by González et al. (2021) on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with various methoxy and bromo substitutions revealed potent cytotoxic activity against several human tumor cell lines, including HeLa, HT-29, and MCF7. The most active compounds in this series exhibited sub-micromolar IC₅₀ values. The study strongly suggests that these compounds act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Given the structural similarities, it is plausible that this compound could also exhibit cytotoxic activity through a similar mechanism. The bromo and methoxy substituents can influence the binding affinity of the molecule to the colchicine binding pocket of tubulin.

Proposed Signaling Pathway for Cytotoxicity

The proposed mechanism of action involves the inhibition of tubulin polymerization, which triggers a cascade of events leading to apoptotic cell death.

Experimental Protocol: Tubulin Polymerization Assay

To experimentally verify the proposed mechanism of action, a tubulin polymerization assay can be performed.

-

Materials: Purified tubulin protein, GTP, DAPI, fluorescence buffer, this compound, positive control (e.g., colchicine), negative control (DMSO), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black plate, add fluorescence buffer containing GTP and DAPI.

-

Add varying concentrations of this compound to the wells. Include wells with colchicine as a positive control and DMSO as a negative control.

-

Initiate the polymerization by adding purified tubulin to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

-

Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.

-

Plot the fluorescence intensity against time for each concentration of the test compound.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

-

Conclusion

This compound is a valuable synthetic intermediate with the potential for development into a potent therapeutic agent. While direct biological data is currently scarce, the extensive research on structurally related benzenesulfonamides provides a strong rationale for investigating its activity as a tubulin polymerization inhibitor for cancer therapy. The synthetic route is straightforward, and established in vitro assays can be readily employed to determine its biological efficacy and mechanism of action. Further research into this and similar compounds could lead to the discovery of novel and effective anticancer drugs. This technical guide provides a foundational understanding for researchers and drug development professionals to initiate and advance the exploration of this compound in their research programs.

References

The Multifaceted Biological Activities of Sulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this chemical moiety has been integral to the creation of drugs with diverse biological activities. This technical guide provides a comprehensive overview of the significant biological activities of sulfonamide derivatives, with a focus on their anticancer, antibacterial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity of Sulfonamide Derivatives

Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[1][2][3] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression, such as carbonic anhydrases, receptor tyrosine kinases (e.g., VEGFR-2), and cell cycle regulators.[4][5][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various sulfonamide derivatives against different human cancer cell lines, presented as half-maximal inhibitory concentration (IC₅₀) or growth inhibitory (GI₅₀) values.

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [3][7] |

| MDA-MB-231 | 4.62 ± 0.13 | [3][7] | |

| MCF-7 | 7.13 ± 0.13 | [3][7] | |

| N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 | [3] |

| MDA-MB-231 | 19.22 ± 1.67 | [3] | |

| MCF-7 | 12.21 ± 0.93 | [3] | |

| Novel Sulfonamide Derivative 4 | MCF-7 | 28.3 ± 1.2 | [8] |

| Novel Sulfonamide Derivative 5 | MCF-7 | 35.6 ± 1.5 | [8] |

| Novel Sulfonamide Derivative 6 | MCF-7 | 41.2 ± 1.8 | [8] |

| Novel Sulfonamide Derivative 7 | MCF-7 | 52.8 ± 2.1 | [8] |

| Novel Sulfonamide Derivative 8 | MCF-7 | 65.4 ± 2.5 | [8] |

| Indisulam (E7070) | MDA-MB-468 | < 30 | [9] |

| MCF-7 | < 128 | [9] | |

| HeLa | < 360 | [9] |

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5] Several sulfonamide derivatives have been developed as potent VEGFR-2 inhibitors.[4][5][6][10] The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Sulfonamide-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[4]

Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamide derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][11]

Materials:

-

Test sulfonamide compounds

-

Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)

-

Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.[11]

-

Incubation: Incubate the plates for 72 hours.[9]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[11]

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant in the treatment of bacterial infections.[12][13][14] Their primary mechanism of action involves the inhibition of bacterial folic acid synthesis.[12][13][14]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of various sulfonamide derivatives against different bacterial strains, presented as minimum inhibitory concentration (MIC) values.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivative 1a | S. aureus ATCC 25923 | 256 | [15] |

| Sulfonamide derivative 1b | S. aureus ATCC 25923 | 64 | [15] |

| Sulfonamide derivative 1c | S. aureus ATCC 25923 | 128 | [15] |

| Sulfonamide derivative 1d | S. aureus ATCC 25923 | 128 | [15] |

| Sulfonamide derivative I | S. aureus (clinical isolates) | 32 - 512 | [1][16] |

| Sulfonamide derivative II | S. aureus (clinical isolates) | 32 - 512 | [1][16] |

| Sulfonamide derivative III | S. aureus (clinical isolates) | 32 - 512 | [1][16] |

| Thienopyrimidine-sulfadiazine hybrid 4ii | S. aureus | >125 | [17] |

| E. coli | >125 | [17] | |

| C. albicans | 62.5 | [17] | |

| C. parapsilosis | 125 | [17] |

Mechanism of Action: Inhibition of Folate Synthesis

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids and amino acids. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[12][13][14][18]

Caption: Mechanism of antibacterial action of sulfonamides via inhibition of the folate synthesis pathway.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][11][19][20]

Materials:

-

Test sulfonamide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[19]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with MHB to achieve a range of desired concentrations.[11][19]

-

Inoculation: Inoculate each well with the prepared bacterial inoculum. The final volume in each well should be 200 µL. Include a growth control (no drug) and a sterility control (no bacteria).[11]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[2][19]

Enzyme Inhibition by Sulfonamide Derivatives

The sulfonamide moiety is a privileged scaffold for the design of enzyme inhibitors due to its ability to form key interactions with enzyme active sites. A prominent example is the inhibition of carbonic anhydrases.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, presented as inhibition constant (Kᵢ) values.

| Compound/Derivative | hCA Isoform | Kᵢ (nM) | Reference |

| Compound 15 | hCA I | 725.6 | [21] |

| hCA II | 3.3 | [21] | |

| hCA IX | 6.1 | [21] | |

| hCA XII | 80.5 | [21] | |

| Acetazolamide (AAZ) | hCA I | 250 | [21] |

| hCA II | 12.1 | [21] | |

| hCA IX | 25.0 | [21] | |

| hCA XII | 5.7 | [21] | |

| Compound 1 | hCA I | 458.1 | [22] |

| hCA II | 153.7 | [22] | |

| hCA IV | 6200 | [22] | |

| hCA XII | 113.2 | [22] | |

| Compound 18 | hCA IV | 4600 | [22] |

| Compound 24 | hCA IV | 3200 | [22] |

Experimental Workflow: Synthesis and Biological Evaluation

The development of novel sulfonamide derivatives as therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and comprehensive biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of sulfonamide derivatives.

Conclusion

Sulfonamide derivatives continue to be a highly valuable and versatile class of compounds in drug discovery and development. Their broad spectrum of biological activities, including potent anticancer, antibacterial, and enzyme inhibitory effects, underscores their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and research workflows. It is intended to serve as a valuable tool for researchers and professionals dedicated to advancing the field of medicinal chemistry and developing novel sulfonamide-based therapeutics to address a wide range of diseases. Further exploration into the structure-activity relationships and mechanisms of action of novel sulfonamide derivatives will undoubtedly lead to the discovery of more effective and selective therapeutic agents in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. picmonic.com [picmonic.com]

- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 15. jocpr.com [jocpr.com]

- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxybenzenesulfonamide with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of biaryl sulfonamides, a scaffold present in numerous pharmacologically active molecules.

Principle of the Reaction